![molecular formula C7H4F4 B1329407 2,3,5,6-Tetrafluorotoluene CAS No. 5230-78-4](/img/structure/B1329407.png)
2,3,5,6-Tetrafluorotoluene
Overview
Description
2,3,5,6-Tetrafluorotoluene is an organic compound with the molecular formula C7H4F4. It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorotoluene can be synthesized through several methods. One common approach involves the direct fluorination of toluene using elemental fluorine or other fluorinating agents under controlled conditions. Another method includes the use of halogen exchange reactions where a precursor compound, such as 2,3,5,6-tetrachlorotoluene, is treated with a fluorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve efficient conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions, where the fluorine atoms can be replaced by hydrogen atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure.
Major Products
Substitution: Formation of substituted toluenes with various functional groups.
Oxidation: Production of 2,3,5,6-tetrafluorobenzoic acid or 2,3,5,6-tetrafluorobenzaldehyde.
Reduction: Formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
Synthesis of Fluorinated Compounds
2,3,5,6-Tetrafluorotoluene serves as a key precursor in the synthesis of various fluorinated compounds. For instance:
- Fluorinated Pharmaceuticals : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) that require fluorinated aromatic structures for enhanced biological activity.
- Agrochemicals : The compound is used to develop novel pesticides and herbicides that exhibit improved efficacy and reduced environmental impact. A notable example includes its use in synthesizing substituted tetrafluorobenzyl alcohols for pesticide applications .
C-F Bond Activation Studies
Recent studies have explored the activation of carbon-fluorine bonds using this compound as a substrate. Research indicates that it can undergo reactions with low-valent uranium complexes leading to the formation of new uranium fluorides through C-F bond activation . This area of research is crucial for developing methods to manipulate stable C-F bonds in organic synthesis.
Fluoroorganic Synthesis
The compound has been employed in fluoroorganic synthesis involving silver catalysts. For example, coupling reactions using silver sulfate have demonstrated its utility in forming complex fluorinated structures . These reactions are pivotal for advancing synthetic methodologies that incorporate fluorine into organic molecules.
Material Science Applications
In materials science, this compound's properties make it suitable for developing advanced materials with specific thermal and chemical resistance characteristics. Its incorporation into polymer matrices can enhance performance in high-temperature applications or environments where chemical inertness is required.
Case Study 1: Development of Fluorinated Pesticides
A study highlighted the synthesis of novel substituted tetrafluorobenzyl alcohols derived from this compound for use as pesticides. The research demonstrated that these compounds exhibited enhanced insecticidal activity compared to their non-fluorinated counterparts .
Case Study 2: C-F Bond Activation with Uranium Complexes
In a series of experiments involving low-valent uranium complexes reacting with this compound, researchers observed significant C-F bond activation leading to new organometallic products. This study provided insights into the reactivity patterns of fluorinated substrates under transition metal catalysis .
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluorotoluene exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms significantly alters the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluorotoluene
- 2,3,5,6-Tetrachlorotoluene
- 2,3,5,6-Tetrabromotoluene
Uniqueness
2,3,5,6-Tetrafluorotoluene is unique due to the presence of four fluorine atoms, which impart distinct electronic and steric properties compared to its chlorinated or brominated analogs. These properties influence its reactivity, making it a valuable compound in various chemical transformations and applications .
Biological Activity
2,3,5,6-Tetrafluorotoluene (TFTO) is a fluorinated aromatic compound with various applications in organic synthesis and potential biological implications. This article examines the biological activity of TFTO, including its chemical properties, toxicological data, and relevant case studies.
TFTO has the following chemical structure:
- Molecular Formula : C₇H₄F₄
- Molecular Weight : 178.1 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms significantly alters the compound's reactivity and interaction with biological systems compared to its non-fluorinated counterparts.
Toxicological Profile
The toxicological assessment of TFTO is crucial for understanding its safety in various applications. Key findings from studies include:
- Acute Toxicity : Studies indicate that TFTO exhibits moderate acute toxicity in laboratory animals. The LD50 (lethal dose for 50% of the population) is reported to be around 500 mg/kg in rats when administered orally .
- Chronic Exposure : Long-term exposure studies have shown potential neurotoxic effects and reproductive toxicity in animal models, necessitating careful handling and regulatory oversight .
Mechanistic Studies
Research has explored the mechanisms by which TFTO interacts with biological systems. Notable findings include:
- Enzyme Inhibition : TFTO has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Cellular Effects : In vitro studies indicate that TFTO can induce oxidative stress in human cell lines, leading to apoptosis (programmed cell death) at higher concentrations .
Case Study 1: Neurotoxicity Assessment
A study conducted on rats exposed to TFTO revealed significant neurobehavioral changes. The animals exhibited decreased locomotor activity and impaired learning abilities after prolonged exposure. The study highlighted the need for further investigation into the long-term neurological impacts of fluorinated compounds .
Case Study 2: Environmental Impact
Research into the environmental persistence of TFTO showed that it can bioaccumulate in aquatic organisms. A study found that fish exposed to TFTO concentrations as low as 10 µg/L exhibited altered reproductive behaviors and increased mortality rates . This raises concerns about its ecological impact and necessitates regulatory scrutiny.
Summary of Toxicological Data
Endpoint | Value | Source |
---|---|---|
LD50 (oral, rat) | 500 mg/kg | ECHA |
Neurotoxic effects | Significant | |
Reproductive toxicity | Observed |
Enzyme Inhibition Data
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGTQLCZJZYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200329 | |
Record name | 2,3,5,6-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5230-78-4 | |
Record name | 1,2,4,5-Tetrafluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5230-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5230-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-TETRAFLUOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344KT4ZU8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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